An In-Depth Technical Guide to 1,5-diethyl-1H-pyrazole-4-carboxylic acid (CAS 1007541-98-1)
An In-Depth Technical Guide to 1,5-diethyl-1H-pyrazole-4-carboxylic acid (CAS 1007541-98-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-diethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on the well-established chemistry of analogous pyrazole carboxylic acids. The guide covers physicochemical properties, a detailed proposed synthesis protocol, expected spectroscopic characteristics, potential applications in research and development, and safety information. This document is intended to serve as a valuable resource for scientists and researchers interested in the synthesis and exploration of this and related pyrazole compounds for applications in medicinal chemistry and materials science.
Introduction: The Significance of the Pyrazole Carboxylic Acid Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] The incorporation of a carboxylic acid functional group at the 4-position of the pyrazole ring further enhances the molecule's potential for forming diverse derivatives and interacting with biological targets. Pyrazole carboxylic acid derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, and antiviral properties.[1][2][3]
1,5-diethyl-1H-pyrazole-4-carboxylic acid (CAS 1007541-98-1) is a specific analogue within this important class of compounds. The ethyl groups at the 1 and 5 positions are expected to influence the molecule's lipophilicity and steric profile, which in turn can modulate its pharmacokinetic and pharmacodynamic properties. This guide aims to provide a detailed technical overview of this compound, leveraging data from public databases and the extensive body of literature on related pyrazole derivatives.
Physicochemical Properties
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H12N2O2 | PubChem[4] |
| Molecular Weight | 168.19 g/mol | PubChem[4] |
| IUPAC Name | 1,5-diethylpyrazole-4-carboxylic acid | PubChem[4] |
| CAS Number | 1007541-98-1 | PubChem[4] |
| XLogP3 | 0.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
Solubility: Based on its structure, 1,5-diethyl-1H-pyrazole-4-carboxylic acid is expected to be sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). The presence of the carboxylic acid group suggests that its solubility in aqueous solutions will be pH-dependent, with increased solubility in basic conditions due to the formation of the carboxylate salt.
pKa: The acidity of the carboxylic acid proton is influenced by the electron-withdrawing nature of the pyrazole ring. The pKa is anticipated to be in the range of 3-5, similar to other pyrazole-4-carboxylic acids.
Synthesis and Purification: A Proposed Protocol
While a specific, validated synthesis protocol for 1,5-diethyl-1H-pyrazole-4-carboxylic acid is not published, a reliable synthetic route can be designed based on well-established methods for the synthesis of 1,5-disubstituted-1H-pyrazole-4-carboxylic acids. The most common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.
Proposed Synthetic Workflow:
Figure 1: Proposed synthesis workflow for 1,5-diethyl-1H-pyrazole-4-carboxylic acid.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate (Intermediate)
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To a solution of ethyl 2-propionylacetate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethylhydrazine (1 equivalent) dropwise at room temperature.
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The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to 1,5-diethyl-1H-pyrazole-4-carboxylic acid (Final Product)
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The purified ethyl 1,5-diethyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.
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An excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the solution.
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The mixture is heated to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
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After cooling to room temperature, the ethanol is removed under reduced pressure.
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The aqueous solution is acidified to a pH of 2-3 with a dilute mineral acid (e.g., 1M HCl).
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The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 1,5-diethyl-1H-pyrazole-4-carboxylic acid.
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Spectroscopic Characterization (Predicted)
For a researcher who successfully synthesizes this compound, the following spectroscopic data can be anticipated for structural verification.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Pyrazole C-H proton: A singlet is expected in the aromatic region, typically between δ 7.5 and 8.5 ppm.
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N-ethyl group: A quartet (CH₂) and a triplet (CH₃) are expected. The quartet will likely appear around δ 4.0-4.5 ppm, and the triplet around δ 1.3-1.6 ppm.
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C-ethyl group: Another quartet (CH₂) and a triplet (CH₃) are anticipated. The quartet for this group may be slightly upfield compared to the N-ethyl group, potentially in the range of δ 2.7-3.2 ppm, with the corresponding triplet around δ 1.2-1.5 ppm.
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Carboxylic acid proton: A broad singlet is expected, which can appear over a wide chemical shift range (typically δ 10-13 ppm) and may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carboxylic acid carbonyl carbon: A signal is expected in the range of δ 165-175 ppm.
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Pyrazole ring carbons: Three distinct signals are anticipated for the pyrazole ring carbons, typically in the aromatic region of the spectrum (δ 100-150 ppm).
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Ethyl group carbons: Two signals for the N-ethyl group and two signals for the C-ethyl group will be present in the aliphatic region of the spectrum.
IR (Infrared) Spectroscopy:
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O-H stretch (carboxylic acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹.
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C-H stretches (aliphatic): Absorption bands in the range of 2850-3000 cm⁻¹.
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C=N and C=C stretches (pyrazole ring): Absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
Potential Applications and Research Directions
Given the broad biological activities of the pyrazole carboxylic acid scaffold, 1,5-diethyl-1H-pyrazole-4-carboxylic acid represents a promising starting point for further chemical exploration and biological screening.
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Drug Discovery: This compound can serve as a key intermediate for the synthesis of a library of derivatives, such as amides, esters, and other heterocyclic systems. These derivatives could be screened for a variety of biological activities, including but not limited to:
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Antimicrobial agents: The pyrazole nucleus is a known pharmacophore in several antimicrobial drugs.
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Anti-inflammatory agents: Some pyrazole derivatives have shown potent anti-inflammatory effects.
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Anticancer agents: The pyrazole scaffold has been incorporated into molecules with demonstrated anticancer activity.[1]
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Agrochemicals: Pyrazole carboxamides are a well-established class of fungicides.[3] Derivatives of 1,5-diethyl-1H-pyrazole-4-carboxylic acid could be investigated for their potential as novel fungicides or herbicides.
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Materials Science: Carboxylic acid-functionalized heterocyclic compounds can be used as ligands for the synthesis of metal-organic frameworks (MOFs) or as building blocks for functional polymers.
Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the following hazard statements are associated with 1,5-diethyl-1H-pyrazole-4-carboxylic acid:
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H302: Harmful if swallowed.[4]
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H315: Causes skin irritation.[4]
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H319: Causes serious eye irritation.[4]
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H335: May cause respiratory irritation.[4]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1,5-diethyl-1H-pyrazole-4-carboxylic acid is a member of the pharmacologically significant pyrazole carboxylic acid family. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview based on established chemical principles and data from related structures. The proposed synthesis is robust and based on standard organic chemistry transformations. The predicted spectroscopic data will aid in the characterization of the synthesized compound. The potential applications in drug discovery and agrochemical research highlight the value of this molecule as a building block for further investigation. This technical guide serves as a foundational resource for researchers embarking on the synthesis and exploration of 1,5-diethyl-1H-pyrazole-4-carboxylic acid and its derivatives.
References
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PubChem. 1,5-diethyl-1H-pyrazole-4-carboxylic acid. [Link]
- Faria, J. V., et al. (2017). Recently Reported Biological Activities of Pyrazole Compounds. Bioorganic & Medicinal Chemistry, 25(22), 5857-5866.
- Gedawy, E. M., et al. (2020). Synthesis of New Pyrazole Derivatives, Their Anti-inflammatory and Analgesic Activities, and Molecular Docking Studies. Russian Journal of General Chemistry, 90(3), 492-498.
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Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved March 8, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved March 8, 2026, from [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021, June 22). Retrieved March 8, 2026, from [Link]
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An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]
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The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (n.d.). Retrieved March 8, 2026, from [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved March 8, 2026, from [Link]
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
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- 4. 1,5-diethyl-1H-pyrazole-4-carboxylic acid | C8H12N2O2 | CID 23005673 - PubChem [pubchem.ncbi.nlm.nih.gov]
